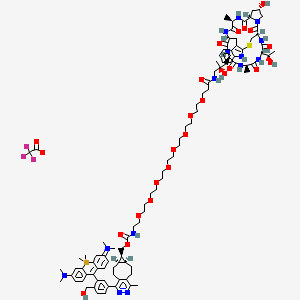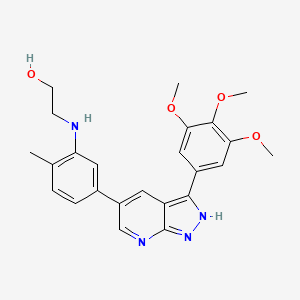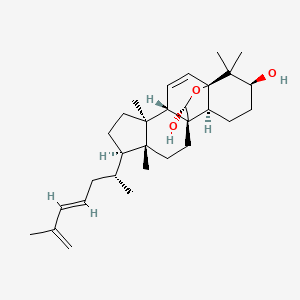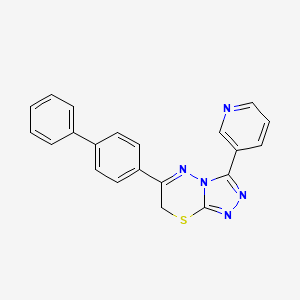
Urease-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urease-IN-11 is a chemical compound known for its inhibitory effects on the enzyme urease Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide This enzyme is found in various organisms, including bacteria, fungi, algae, and plants, and plays a crucial role in the nitrogen cycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-11 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Additionally, purification techniques, such as crystallization and chromatography, are employed to isolate the final product from impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Urease-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered chemical properties, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Urease-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving urease inhibition.
Biology: Employed in studies investigating the role of urease in biological systems and its inhibition.
Medicine: Potential therapeutic applications in treating infections caused by urease-producing pathogens, such as Helicobacter pylori, which is associated with gastric ulcers and other gastrointestinal diseases.
Industry: Utilized in industrial processes that require the inhibition of urease activity, such as the treatment of agricultural soils to prevent ammonia volatilization.
Mécanisme D'action
Urease-IN-11 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions present in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and affects the survival and virulence of urease-producing pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetohydroxamic Acid (AHA): A clinically used urease inhibitor with known side effects.
Pyridine Carboxamide Derivatives: A series of compounds with significant urease inhibitory activity.
Organosulfur Compounds: Compounds such as allicin, diallyl sulfide, and diallyl disulfide, which inhibit urease activity.
Uniqueness of Urease-IN-11
This compound is unique due to its specific binding affinity to the urease enzyme’s active site and its potential for use in various scientific and medical applications. Unlike some other urease inhibitors, this compound may offer a more targeted approach with fewer side effects, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C21H15N5S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
6-(4-phenylphenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C21H15N5S/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)19-14-27-21-24-23-20(26(21)25-19)18-7-4-12-22-13-18/h1-13H,14H2 |
Clé InChI |
RKABLEANQKUEMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


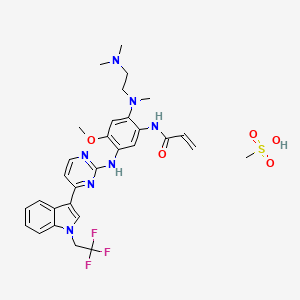
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
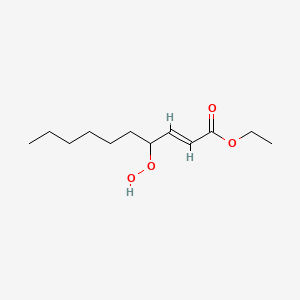
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
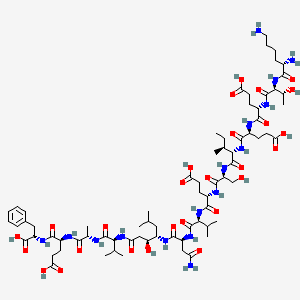
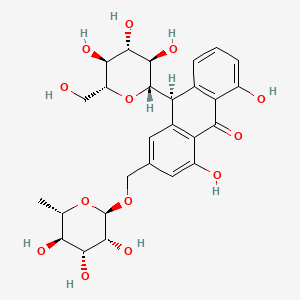
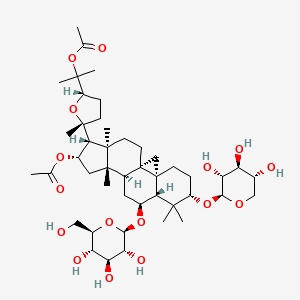
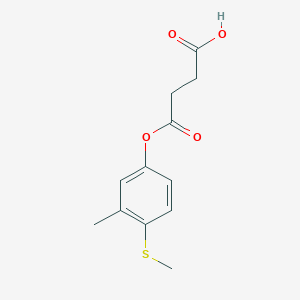
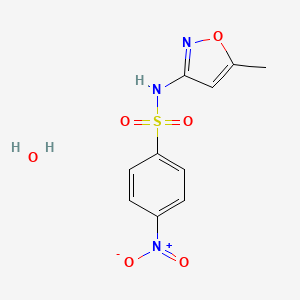
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)

